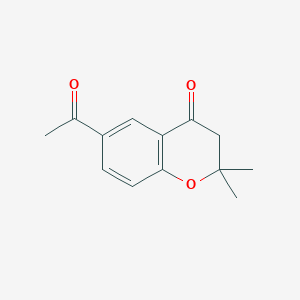

6-Acetyl-2,2-Dimethylchroman-4-One

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-acetyl-2,2-dimethyl-3H-chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-8(14)9-4-5-12-10(6-9)11(15)7-13(2,3)16-12/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKWLEUNYCBGFGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)OC(CC2=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30439263 | |

| Record name | 6-acetyl-2,2-dimethylchroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68799-41-7 | |

| Record name | 6-acetyl-2,2-dimethylchroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Isolation of 6-Acetyl-2,2-Dimethylchroman-4-One from Ageratina grandifolia

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ageratina grandifolia, a plant species endemic to Mexico, is a known source of diverse bioactive secondary metabolites, including a variety of chromenes and chromanones. These compounds have garnered significant interest due to their potential pharmacological activities. This technical guide provides a comprehensive overview of the isolation and characterization of 6-Acetyl-2,2-Dimethylchroman-4-One and related chromanone derivatives from the aerial parts of Ageratina grandifolia. The document details a generalized experimental protocol based on established phytochemical investigation of the species, presents key analytical data for structural elucidation, and discusses the potential mechanism of action related to its observed biological activities.

Introduction

The genus Ageratina is well-documented for its chemical diversity, producing flavonoids, benzofurans, and notably, chromenes and their derivatives.[1] Ageratina grandifolia (Regel) R.M. King & H. Rob. has been a subject of phytochemical studies leading to the isolation of several novel and known compounds. Among these, chromanones, characterized by a 2,2-dimethylchroman-4-one (B181875) core structure, are of particular interest. The target molecule of this guide, this compound, and its hydroxylated or esterified analogues have been identified as constituents of this plant.[2][3] Recent research has focused on the structural revision and total synthesis of these natural products, confirming their presence in Ageratina grandifolia.

These compounds have shown promising biological activities, including the inhibition of yeast α-glucosidase, suggesting potential applications in the management of type 2 diabetes.[2][3][4] This guide aims to provide a detailed technical framework for the isolation, characterization, and preliminary mechanistic understanding of these valuable natural products for researchers in drug discovery and development.

Experimental Protocols

The following protocols are a composite representation based on the reported isolation of chromene and chromanone derivatives from Ageratina grandifolia and related species.[1][4]

Plant Material Collection and Preparation

-

Collection: The aerial parts (leaves and stems) of Ageratina grandifolia are collected from its native habitat. Proper botanical identification is crucial to ensure the correct species is used.

-

Drying and Pulverization: The collected plant material is air-dried in a shaded, well-ventilated area to a constant weight. The dried material is then ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

An aqueous extraction is a documented method for obtaining chromene derivatives from Ageratina grandifolia.[4]

-

Procedure: The powdered plant material is subjected to maceration with distilled water at room temperature for a period of 24-48 hours with occasional agitation. The process is repeated three times to ensure exhaustive extraction.

-

Filtration and Concentration: The resulting aqueous extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude aqueous extract.

Fractionation and Isolation

The crude extract is subjected to a series of chromatographic separations to isolate the target compounds.

-

Liquid-Liquid Partitioning: The crude aqueous extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane, ethyl acetate (B1210297), and n-butanol. This step separates compounds based on their polarity. Chromanones are typically expected to be found in the less polar fractions (dichloromethane and ethyl acetate).

-

Column Chromatography: The organic fractions are concentrated and subjected to column chromatography over silica (B1680970) gel.

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient solvent system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate (e.g., 100:0 to 0:100 v/v).

-

Fraction Collection: Fractions of a defined volume are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The semi-purified fractions containing the target compound are further purified by Prep-HPLC.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of methanol (B129727) and water, or acetonitrile (B52724) and water, is a common mobile phase system.

-

Detection: UV detection at a wavelength determined by the UV absorbance maxima of the target chromanone (typically around 254 nm and 280 nm).

-

Purification: The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.

-

Data Presentation

The structural elucidation of the isolated compound is achieved through a combination of spectroscopic techniques. The following tables summarize the expected data for this compound based on closely related structures reported in the literature.

Table 1: Spectroscopic Data for this compound

| Technique | Observed Data |

| Appearance | Colorless oil or white solid |

| Molecular Formula | C₁₃H₁₄O₃ |

| Molecular Weight | 218.25 g/mol |

| HR-ESI-MS | m/z [M+H]⁺ calculated for C₁₃H₁₅O₃⁺ |

Table 2: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Proton Assignment |

| 7.95 | d | 2.2 | H-5 |

| 7.85 | dd | 8.8, 2.2 | H-7 |

| 6.90 | d | 8.8 | H-8 |

| 2.75 | s | - | H-3 |

| 2.55 | s | - | COCH₃ |

| 1.45 | s | - | 2 x CH₃ (C-2) |

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| 196.5 | C=O (Acetyl) |

| 191.0 | C-4 |

| 162.0 | C-8a |

| 135.0 | C-7 |

| 130.0 | C-5 |

| 128.0 | C-6 |

| 120.0 | C-4a |

| 117.5 | C-8 |

| 79.0 | C-2 |

| 49.0 | C-3 |

| 26.5 | COCH₃ |

| 26.0 | 2 x CH₃ (C-2) |

Mandatory Visualizations

Experimental Workflow

Caption: Isolation workflow for this compound.

Proposed Mechanism of Action: α-Glucosidase Inhibition

Compounds structurally related to this compound isolated from Ageratina grandifolia have demonstrated inhibitory activity against α-glucosidase.[4] Kinetic analysis of a related flavonoid from the same plant revealed a mixed-type inhibition.[4] This suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities.

Caption: Mixed-type inhibition of α-glucosidase by chromanones.

Conclusion

Ageratina grandifolia is a promising natural source for the isolation of this compound and related bioactive chromanones. The experimental workflow detailed in this guide, involving aqueous extraction followed by multi-step chromatographic purification, provides a solid foundation for obtaining these compounds for further research. The inhibitory action of these compounds on α-glucosidase highlights a potential therapeutic avenue that warrants further investigation. This technical guide serves as a valuable resource for researchers aiming to explore the chemical and pharmacological potential of Ageratina grandifolia.

References

The Multifaceted Biological Activities of Chromanone Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the therapeutic potential of chromanone scaffolds, detailing their diverse biological activities, mechanisms of action, and structure-activity relationships. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of quantitative data, experimental methodologies, and key signaling pathways involved.

The chromanone core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives. These compounds, both from natural and synthetic origins, have demonstrated promising potential in various therapeutic areas, including oncology, infectious diseases, inflammation, and neurodegenerative disorders. This technical guide consolidates the current knowledge on the biological activities of chromanone derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to facilitate further research and development in this exciting field.

A Spectrum of Therapeutic Potential

Chromanone derivatives have been extensively investigated for a wide range of pharmacological effects. Their diverse bioactivities stem from the versatility of the chromanone ring system, which allows for substitutions at various positions, leading to a wide array of compounds with distinct biological profiles.

Anticancer Activity

A significant body of research has focused on the anticancer properties of chromanone derivatives. These compounds have been shown to exert cytotoxic effects against a variety of human cancer cell lines, including breast, prostate, and lung cancer.[1][2] The mechanisms underlying their anticancer activity are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[2] Notably, some derivatives exhibit selective cytotoxicity towards cancer cells over normal cells, highlighting their potential for targeted therapies with reduced side effects.[2]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Chromanone derivatives have emerged as a promising class of compounds with activity against both bacteria and fungi.[3][4] Structure-activity relationship (SAR) studies have revealed that specific substitutions on the chromanone scaffold are crucial for potent antimicrobial activity.[4][5] For instance, the presence of a thiochromanone ring and specific halogen substitutions can significantly enhance antifungal efficacy.[4]

Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases. Chromanone derivatives have demonstrated significant anti-inflammatory and antioxidant properties.[6][7] Their anti-inflammatory effects are often mediated through the inhibition of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[8] Furthermore, many chromanone derivatives are potent radical scavengers, a property attributed to the presence of phenolic hydroxyl groups.[7][9]

Neuroprotective and Enzyme Inhibitory Activities

Chromanone derivatives have also shown promise in the context of neurodegenerative diseases. Certain derivatives act as inhibitors of key enzymes implicated in these disorders, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[10] By inhibiting these enzymes, these compounds can help to restore neurotransmitter levels and mitigate neuronal damage.

Quantitative Analysis of Biological Activity

To facilitate comparative analysis and guide future drug design, the following tables summarize the quantitative biological activity data for various chromanone derivatives.

Table 1: Anticancer Activity of Chromanone Derivatives (IC50 values in µM)

| Compound/Derivative | MCF-7 (Breast) | DU-145 (Prostate) | A549 (Lung) | HT-29 (Colon) | MIA-PaCa-2 (Pancreatic) | Reference |

| 3-chlorophenylchromanone with 2-methylpyrazoline (B2) | >50 | >50 | 15.2 ± 1.3 | - | - | [2] |

| Epiremisporine H (3) | - | - | 31.43 ± 3.01 | 21.17 ± 4.89 | - | [11] |

| Dimeric chromanone 8 | - | - | - | - | 2.6 | [12] |

| Dimeric chromanone 9 | - | - | - | - | 2.1 | [12] |

Table 2: Antimicrobial Activity of Chromanone Derivatives (MIC values in µg/mL)

| Compound/Derivative | S. aureus | E. coli | C. albicans | C. krusei | C. glabrata | Reference |

| Thiochromanone derivative 4d | - | - | - | 1.95 | 0.97 | [4] |

| Chromanone derivative 21 | - | - | 128 | - | - | [3] |

| Chromanone derivative 22 | 512 | 512 | 256 | - | - | [3] |

Table 3: Anti-inflammatory and Antiviral Activities of Chromanone Derivatives (IC50 values in µM)

| Compound/Derivative | Activity | IC50 (µM) | Reference |

| Epiremisporine G (2) | Superoxide anion generation | 31.68 ± 2.53 | [11] |

| Epiremisporine H (3) | Superoxide anion generation | 33.52 ± 0.42 | [11] |

| 7-hydroxyl-6-methoxy-2-(2-phenylethyl)chromone (3) | Superoxide anion generation | 4.62 ± 1.48 | |

| 7-hydroxyl-6-methoxy-2-(2-phenylethyl)chromone (3) | Elastase release | 3.91 ± 0.87 | |

| Dimeric chromanone 5 | Anti-influenza A virus | 5.6 | [12] |

| Dimeric chromanone 11 | Anti-influenza A virus | 6.9 | [12] |

Key Experimental Methodologies

The biological activities of chromanone derivatives have been elucidated through a variety of in vitro and in vivo assays. The following sections provide detailed protocols for some of the most critical experiments.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the chromanone derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Treat cells with the chromanone derivative for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Antimicrobial Susceptibility: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14][15][16]

Protocol:

-

Prepare a twofold serial dilution of the chromanone derivative in a 96-well microtiter plate containing an appropriate broth medium.[13][14][15][16]

-

Inoculate each well with a standardized microbial suspension (e.g., 5 x 10⁵ CFU/mL).[15]

-

Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14]

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the production of NO in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[17][18][19][20]

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of the chromanone derivative for 1-2 hours.[20]

-

Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.[20]

-

Collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).[17][19]

-

Incubate for 10 minutes at room temperature.[19]

-

Measure the absorbance at 540 nm.[19] The amount of nitrite (B80452), a stable product of NO, is determined using a sodium nitrite standard curve.[19]

Signaling Pathways and Molecular Mechanisms

The diverse biological effects of chromanone derivatives are a consequence of their interaction with various cellular signaling pathways. Understanding these pathways is crucial for optimizing lead compounds and elucidating their mechanisms of action.

NF-κB and PI3K/Akt Signaling in Inflammation

Several chromanone derivatives have been shown to exert their anti-inflammatory effects by modulating the NF-κB and PI3K/Akt signaling pathways.[21] For example, certain derivatives can prevent the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[21] They can also interfere with the TLR4-mediated activation of TAK1 and the PI3K/Akt cascade.[21]

Apoptosis Regulation

The anticancer activity of many chromanone derivatives is linked to their ability to induce apoptosis. This often involves the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[11][22]

Experimental and logical workflows

The discovery and development of new chromanone-based therapeutic agents follow a structured workflow, from initial screening to mechanistic studies.

Conclusion and Future Perspectives

Chromanone derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents is well-documented. The ability to readily modify the chromanone scaffold allows for the fine-tuning of their pharmacological properties, offering a rich platform for the development of novel therapeutics. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their pharmacokinetic and pharmacodynamic profiles, and exploring their efficacy in preclinical and clinical studies. The comprehensive data and methodologies presented in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the therapeutic potential of chromanone derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. New Flavones, a 2-(2-Phenylethyl)-4H-chromen-4-one Derivative, and Anti-Inflammatory Constituents from the Stem Barks of Aquilaria sinensis [mdpi.com]

- 7. Synthesis and evaluation of 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. bioassaysys.com [bioassaysys.com]

- 11. mdpi.com [mdpi.com]

- 12. New dimeric chromanone derivatives from the mutant strains of Penicillium oxalicum and their bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 15. protocols.io [protocols.io]

- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 17. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Inhibitory Effect of Canavalia gladiata Extract on Aggregatibacter actinomycetemcomitans LPS Induced Nitric Oxide in Macrophages | MDPI [mdpi.com]

- 19. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. BioKB - Publication [biokb.lcsb.uni.lu]

- 22. researchgate.net [researchgate.net]

The Pharmacological Potential of Dimethylchroman-4-one Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chroman-4-one scaffold is a privileged heterocyclic structure found in a diverse range of natural products and synthetic molecules, exhibiting a wide spectrum of biological activities.[1][2] This technical guide focuses on a specific subclass, dimethylchroman-4-one compounds, exploring their potential pharmacological properties. The core structure, characterized by a chroman-4-one backbone with two methyl groups, serves as a versatile template for the development of novel therapeutic agents. This document provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of dimethylchroman-4-one derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Pharmacological Activities

Dimethylchroman-4-one and its derivatives have demonstrated a range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and enzyme inhibitory properties. The following sections summarize the key findings in these areas.

Anticancer Activity

Numerous studies have highlighted the cytotoxic potential of chroman-4-one derivatives against various cancer cell lines.[3][4] The mechanisms of action often involve the induction of apoptosis and modulation of key signaling pathways involved in cancer cell proliferation and survival.[5]

Table 1: Anticancer Activity of Chroman-4-one Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 6-acetyl-8-methoxy-2,2-dimethylchroman-4-one | A549 (Lung Carcinoma) | Not specified | [5] |

| 6-acetyl-8-methoxy-2,2-dimethylchroman-4-one | MCF-7 (Breast Adenocarcinoma) | Not specified | [5] |

| 3-Methylidenechroman-4-one derivative (14d) | HL-60 (Promyelocytic Leukemia) | 1.46 ± 0.16 | |

| 3-Methylidenechroman-4-one derivative (14d) | NALM-6 (B-cell Precursor Leukemia) | 0.50 ± 0.05 | |

| 3-chlorophenylchromanone derivative with 2-methylpyrazoline (B2) | A549 (Lung Carcinoma) | Lower than normal cells | [3] |

| Fluorinated 2-arylchroman-4-one | Influenza A/Puerto Rico/8/34 (H1N1) | 6 | [6] |

Antimicrobial Activity

The dimethylchroman-4-one scaffold has been identified as a promising framework for the development of new antimicrobial agents.[7] Derivatives have shown activity against a range of pathogenic bacteria and fungi.[8]

Table 2: Antimicrobial Activity of Chroman-4-one Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 7-Hydroxychroman-4-one (1) | Staphylococcus epidermidis | 128 | [8] |

| 7-Hydroxychroman-4-one (1) | Pseudomonas aeruginosa | 128 | [8] |

| 7-Hydroxychroman-4-one (1) | Candida albicans | 64 | [8] |

| 7-Methoxy-chroman-4-one (2) | Staphylococcus epidermidis | 128 | [8] |

| 7-Methoxy-chroman-4-one (2) | Pseudomonas aeruginosa | 128 | [8] |

| 7-Methoxy-chroman-4-one (2) | Candida albicans | 64 | [8] |

| 7-Propoxychroman-4-one (3) | Candida albicans | 128 | [8] |

Anti-inflammatory Activity

Chroman-4-one derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).[9][10][11]

Table 3: Anti-inflammatory Activity of Chromone Derivatives

| Compound | Target | IC50 (µM) | Reference |

| Chromone derivative Q7 | PGE2 production in RAW264.7 cells | 68.23 ± 8.94 | [10] |

| Chromone derivative Q7-9 | COX-2 | 0.121 ± 0.010 | [10] |

| Chromone derivative Q7-26 | COX-2 | 0.137 ± 0.004 | [10] |

| Thiophene-3-carboxamide VIIa | COX-2 | 0.29 | [9] |

Antioxidant Activity

The antioxidant potential of chroman-4-one derivatives has been evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[12][13]

Quantitative data for the antioxidant activity of specific dimethylchroman-4-one compounds is limited in the reviewed literature. However, the general class of chroman-4-ones and related flavonoids are well-known for their antioxidant properties.

Enzyme Inhibitory Activity (SIRT2)

A significant area of research for chroman-4-one derivatives has been their ability to inhibit sirtuins, a class of histone deacetylases. Specifically, certain derivatives have shown potent and selective inhibition of SIRT2.

Table 4: SIRT2 Inhibitory Activity of Chroman-4-one Derivatives

| Compound | Target | IC50 (µM) | Reference |

| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 | 1.5 |

Signaling Pathways

The pharmacological effects of dimethylchroman-4-one compounds are often mediated through their interaction with key cellular signaling pathways.

MAP Kinase Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis.[14][15][16] Some dimethylchroman-4-one compounds have been shown to inhibit the activation of the MAP kinase pathway.[7]

Caption: Putative inhibition of the MAPK signaling pathway by dimethylchroman-4-one compounds.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival.[17][18] Inhibition of this pathway is a common mechanism for the anti-inflammatory and anticancer effects of many compounds.

Caption: Postulated inhibition of the NF-κB signaling pathway by dimethylchroman-4-one compounds.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling cascade that regulates cell growth, proliferation, and survival.[2] Dysregulation of this pathway is common in cancer.

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by dimethylchroman-4-one compounds.

Experimental Protocols

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Test compound (dimethylchroman-4-one derivative)

-

Cancer cell lines

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Broth Microdilution Assay for Antimicrobial Activity

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Test compound

-

Positive control antibiotic/antifungal

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a serial two-fold dilution of the test compound in the broth medium in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism.

-

Add the microbial inoculum to each well.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

SIRT2 Enzymatic Assay

This assay measures the inhibitory effect of a compound on the deacetylase activity of the SIRT2 enzyme.

Materials:

-

Recombinant human SIRT2 enzyme

-

Fluorogenic acetylated peptide substrate

-

NAD+

-

Assay buffer

-

Developer solution

-

Test compound

-

96-well black microtiter plates

-

Fluorescence plate reader

Procedure:

-

In a 96-well plate, add the assay buffer, SIRT2 enzyme, and the test compound at various concentrations.

-

Initiate the reaction by adding the fluorogenic substrate and NAD+.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and add the developer solution.

-

Incubate for a further period to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

Dimethylchroman-4-one compounds represent a promising class of molecules with a wide range of pharmacological properties. Their demonstrated anticancer, antimicrobial, and enzyme inhibitory activities warrant further investigation and development. The synthetic accessibility of the chroman-4-one scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate future research in this exciting area of drug discovery. Further exploration of the anti-inflammatory, antioxidant, and other potential therapeutic applications of dimethylchroman-4-one derivatives could lead to the development of novel and effective treatments for a variety of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs. | Semantic Scholar [semanticscholar.org]

- 4. Study on the 2‐Phenylchroman‐4‐One Derivatives and their anti‐MERS‐CoV Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Virtual screening, synthesis, optimization and anti-inflammatory activity of novel chromones as specific COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of m6A modification in regulating the PI3K/AKT signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Curcumin effectively inhibits oncogenic NF-kB signaling and restrains stemness features in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Modulation of the PI3K/Akt signaling pathway by resveratrol in cancer: molecular mechanisms and therapeutic opportunity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Neuroprotective and Antioxidant Activities of 4-Methylcoumarins: Development of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Anti-Cancer Activity of 6-Acetyl-2,2-Dimethylchroman-4-One: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Acetyl-2,2-dimethylchroman-4-one, a naturally occurring compound, belongs to the chromanone class of flavonoids, a group of compounds that has garnered significant interest in medicinal chemistry due to their diverse biological activities. While direct and extensive research on the anti-cancer properties of this compound is limited, with some sources indicating low anti-cancer activity, the broader family of chromanone derivatives has demonstrated notable cytotoxic and anti-proliferative effects across various cancer cell lines. This technical guide provides an in-depth overview of the current understanding of the anti-cancer potential of chromanones, drawing insights from studies on structurally related analogs to infer the prospective activity of this compound. This document outlines key experimental protocols for assessing anti-cancer activity and visualizes relevant signaling pathways and workflows to guide future research in this area.

Introduction

Chromanones, characterized by a benzopyran-4-one core structure, are a significant class of heterocyclic compounds. Their derivatives have been the subject of numerous studies exploring their therapeutic potential, including anti-cancer, anti-inflammatory, and antimicrobial properties. This compound is a specific analog within this class. Although one study has reported it to possess low anti-cancer activity, the diverse and potent activities of other chromanone derivatives warrant a closer examination of its potential mechanisms of action and a systematic evaluation of its anti-cancer effects. This guide aims to consolidate the available information on related compounds to provide a framework for the investigation of this compound as a potential anti-cancer agent.

Quantitative Data on Chromanone Derivatives

Table 1: Cytotoxic Activity of Chromanone Derivatives Against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference Compound |

| Epiremisporine F | HT-29 | Colon Carcinoma | 44.77 ± 2.70 | - |

| Epiremisporine G | HT-29 | Colon Carcinoma | 35.05 ± 3.76 | - |

| Epiremisporine H | HT-29 | Colon Carcinoma | 21.17 ± 4.89 | - |

| Epiremisporine F | A549 | Non-small Cell Lung Cancer | 77.05 ± 2.57 | - |

| Epiremisporine G | A549 | Non-small Cell Lung Cancer | 52.30 ± 2.88 | - |

| Epiremisporine H | A549 | Non-small Cell Lung Cancer | 31.43 ± 3.01 | - |

| 3-chlorophenylchromanone derivative with 2-methylpyrazoline (B2) | A549 | Non-small Cell Lung Cancer | Strong cytotoxicity | - |

| Chromanone Derivative (Group B) | MCF-7 | Breast Cancer | Lower than normal cells | - |

| Chromanone Derivative (Group B) | DU-145 | Prostate Cancer | Lower than normal cells | - |

Data compiled from multiple sources indicating the diverse cytotoxic profiles of chromanone derivatives. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions.[1][2]

Potential Mechanisms of Anti-Cancer Activity

Based on studies of related chromanone and chromone (B188151) derivatives, the potential anti-cancer activity of this compound may be mediated through several mechanisms, including the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Several chromanone derivatives have been shown to induce apoptosis in cancer cells. The intrinsic pathway of apoptosis is often implicated, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial membrane depolarization and the activation of caspases.[3]

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell proliferation. Many anti-cancer agents exert their effects by inducing cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M phases), thereby preventing cancer cells from dividing. Studies on chromanone derivatives suggest their potential to interfere with the cell cycle progression in cancer cells.[1]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the anti-cancer activity of this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Materials:

-

96-well plates

-

Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Flow cytometer

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding buffer

-

Propidium Iodide (PI) solution

-

Treated and untreated cells

-

-

Procedure:

-

Treat cells with this compound at its IC50 concentration for a predetermined time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.

-

Analyze the cells by flow cytometry.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle based on their DNA content.

-

Materials:

-

Flow cytometer

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Cold 70% ethanol (B145695)

-

Treated and untreated cells

-

-

Procedure:

-

Treat cells with this compound at its IC50 concentration.

-

Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend them in PI staining solution.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.[4]

-

Visualizations

The following diagrams, created using the DOT language, illustrate a general experimental workflow and a key signaling pathway relevant to the investigation of the anti-cancer activity of chromanone derivatives.

Caption: General experimental workflow for investigating anti-cancer activity.

Caption: Hypothesized intrinsic apoptosis signaling pathway.

Conclusion and Future Directions

While direct evidence for the anti-cancer activity of this compound is currently sparse, the broader class of chromanone derivatives has shown significant promise as a scaffold for the development of novel anti-cancer agents. The available data on related compounds suggest that this compound may exhibit cytotoxic effects through the induction of apoptosis and cell cycle arrest.

Future research should focus on a systematic in vitro evaluation of this compound against a panel of human cancer cell lines to determine its IC50 values and elucidate its specific mechanisms of action. Should promising in vitro activity be observed, further investigation into its effects on key signaling pathways and subsequent in vivo studies in preclinical tumor models would be warranted to fully assess its therapeutic potential. The detailed experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for such future investigations.

References

- 1. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. New chromanone derivatives containing thiazoles: Synthesis and antitumor activity evaluation on A549 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

6-Acetyl-2,2-Dimethylchroman-4-One: A Technical Overview of its Potential Inhibitory Activity Against Yeast α-Glucosidase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-glucosidase inhibitors are a class of oral anti-diabetic drugs that function by delaying the absorption of carbohydrates from the small intestine, thereby reducing the postprandial increase in blood glucose levels. The chroman-4-one scaffold is a "privileged structure" in medicinal chemistry, found in a variety of natural products and synthetic molecules with a wide range of biological activities. The compound 6-acetyl-2,2-dimethylchroman-4-one, a member of this class, is a synthetic derivative. Given the known α-glucosidase inhibitory activity of many chromone (B188151) and chromanone derivatives, it is a promising candidate for investigation in the context of diabetes management.

Data Presentation: Inhibitory Activity of Related Compounds

While the specific IC50 value for this compound against yeast α-glucosidase is not available in the searched literature, the following table summarizes the inhibitory activities of structurally related chromone and chromanone derivatives to provide a comparative context.

| Compound | IC50 (µM) | Source |

| Acarbose (B1664774) (Positive Control) | 1.3 mmol - 832.22 µM | [1][2] |

| Penithochromone A | 268 | [1] |

| Penithochromone C | 688 | [1] |

| 5,7-Dimethoxy-3-(2'-hydroxybenzyl)-4-chromanone | 15.03 ± 2.59 | |

| 2-(Benzo[d][3][4]dioxol-5-yl)-4H-chromen-4-one | 27.6 (Max Inhibition) | [1] |

| 7-Hydroxy-2-(4-chlorophenylethyl)chromone | 11.72 ± 0.08 | [2] |

Experimental Protocols

Synthesis of this compound (Proposed Method)

Materials:

-

3,3-Dimethylacrylic acid

-

Polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl acetate (B1210297) for chromatography

Procedure:

-

To a stirred solution of 4'-hydroxyacetophenone (1.0 equivalent) in dichloromethane, add polyphosphoric acid (10 equivalents by weight).

-

Add 3,3-dimethylacrylic acid (1.1 equivalents) portion-wise to the mixture.

-

Heat the reaction mixture to 50-80 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to afford this compound.

Yeast α-Glucosidase Inhibition Assay

This protocol is adapted from several well-established methods for determining α-glucosidase inhibition.

Materials:

-

Yeast α-glucosidase (from Saccharomyces cerevisiae)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

Phosphate (B84403) buffer (0.1 M, pH 6.8)

-

Test compound (this compound)

-

Acarbose (positive control)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Sodium carbonate (Na2CO3) solution (0.2 M)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Dissolve the yeast α-glucosidase in phosphate buffer to a concentration of 0.2 U/mL.

-

Dissolve pNPG in phosphate buffer to a concentration of 2 mM.

-

Dissolve the test compound and acarbose in DMSO to prepare stock solutions, which are then serially diluted with phosphate buffer to obtain a range of test concentrations.

-

-

Enzyme Inhibition Assay:

-

In a 96-well microplate, add 50 µL of the test compound solution (or acarbose/buffer for control).

-

Add 50 µL of the α-glucosidase solution to each well.

-

Pre-incubate the plate at 37 °C for 15 minutes.

-

Initiate the reaction by adding 50 µL of the pNPG solution to each well.

-

Incubate the plate at 37 °C for 30 minutes.

-

Stop the reaction by adding 50 µL of the sodium carbonate solution.

-

-

Measurement and Calculation:

-

Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the control reaction (without inhibitor) and Abs_sample is the absorbance of the reaction with the test compound.

-

The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

-

Mandatory Visualizations

References

The Chroman-4-one Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

The chroman-4-one, or 2,3-dihydro-1-benzopyran-4-one, framework represents a cornerstone in medicinal chemistry.[1] This heterocyclic scaffold, characterized by a benzene (B151609) ring fused to a dihydropyranone ring, is recognized as a "privileged structure".[2][3][4][5][6] Its prevalence in a vast array of natural products and synthetic compounds with significant biological activity underscores its importance.[4][5][7] Unlike the related chromone, the chroman-4-one structure lacks a double bond between the C-2 and C-3 positions, a seemingly minor structural difference that imparts significant variations in its pharmacological profile.[1][7] This versatility has made it a key building block for designing novel therapeutic agents targeting a wide spectrum of diseases, including cancer, inflammation, microbial infections, and neurodegenerative disorders.[1][5][7]

Synthetic Strategies for Chroman-4-one Derivatives

The construction of the chroman-4-one core is well-established in organic synthesis. The most prevalent and efficient method involves a base-catalyzed condensation reaction between a substituted 2'-hydroxyacetophenone (B8834) and an appropriate aldehyde.[2][3] This process typically proceeds through a crossed aldol (B89426) condensation, followed by an intramolecular oxa-Michael addition to form the heterocyclic ring.[2][3] To enhance reaction rates and yields, microwave-assisted organic synthesis (MAOS) has been effectively employed.[2][3]

More recent methodologies include cascade radical annulation reactions, for example, using 2-(allyloxy)arylaldehydes to introduce ester functionalities into the final structure.[8]

Caption: General workflow for the synthesis of 2-substituted chroman-4-ones.

Experimental Protocol: General Synthesis of 2-Alkyl-Chroman-4-ones[2][3]

-

Reaction Setup: A solution of the appropriate 2'-hydroxyacetophenone (1.0 equivalent) is prepared in ethanol (B145695) (EtOH) to a concentration of 0.4 M in a microwave-safe vessel.

-

Reagent Addition: The corresponding aldehyde (1.1 equivalents) and a base, such as diisopropylamine (B44863) (DIPA) (1.1 equivalents), are added to the solution.

-

Microwave Irradiation: The reaction mixture is heated using microwave irradiation to a temperature of 160–170 °C for 1 hour with a fixed hold time.

-

Work-up: After cooling, the mixture is diluted with dichloromethane (B109758) (CH₂Cl₂) and washed sequentially with 10% aqueous sodium hydroxide (B78521) (NaOH), 1 M aqueous hydrochloric acid (HCl), water, and brine.

-

Purification: The organic phase is dried over magnesium sulfate (B86663) (MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography to yield the desired chroman-4-one derivative.

Therapeutic Applications and Biological Activities

The chroman-4-one scaffold has been extensively explored for its potential in treating a multitude of human diseases. Its derivatives have demonstrated potent and often selective activity against various biological targets.

Sirtuin Inhibition: A Target for Neurodegeneration and Cancer

Sirtuins (SIRTs) are a class of NAD+-dependent deacetylases that play crucial roles in cellular processes. SIRT2, in particular, is implicated in neurodegenerative disorders and cancer, making it a key therapeutic target.[2] Chroman-4-one derivatives have been identified as novel, potent, and highly selective inhibitors of SIRT2.[2][3][9]

Structure-activity relationship (SAR) studies have revealed that substitutions at the 2-, 6-, and 8-positions are critical for potent SIRT2 inhibition.[2][3] Optimal activity is often achieved with an alkyl chain of three to five carbons in the 2-position and larger, electron-withdrawing groups (e.g., bromo, chloro) in the 6- and 8-positions.[2][3] The carbonyl group at the 4-position is also essential for activity.[2]

| Compound | SIRT2 IC₅₀ (µM) | SIRT1 Inhibition (%) at 200 µM | SIRT3 Inhibition (%) at 200 µM | Reference |

| 6,8-dibromo-2-pentylchroman-4-one | 1.5 | < 10% | < 10% | [2] |

| 8-bromo-6-chloro-2-pentylchroman-4-one | 4.5 | < 10% | < 10% | [2][3] |

| 6,8-dibromo-2-propylchroman-4-one | 10.6 | < 10% | < 10% | [2][3] |

Table 1: SIRT2 Inhibitory Activity of Selected Chroman-4-one Derivatives

Caption: Inhibition of SIRT2 by chroman-4-ones prevents α-tubulin deacetylation.

Experimental Protocol: In Vitro SIRT Inhibition Assay[2]

-

Assay Principle: The assay measures the fluorescence generated by the deacetylation of a fluorophore-labeled peptide substrate by the SIRT enzyme.

-

Procedure: The synthesized chroman-4-one compounds are incubated with the human SIRT1, SIRT2, or SIRT3 enzyme, the fluorogenic acetylated peptide substrate, and the NAD+ cofactor in an assay buffer.

-

Development: After incubation, a developer solution containing a protease is added, which cleaves the deacetylated peptide, releasing the fluorophore.

-

Detection: The fluorescence is measured using a fluorometer. The inhibitory activity of the compounds is calculated as the percentage decrease in fluorescence compared to a control without an inhibitor.

-

IC₅₀ Determination: For potent inhibitors, dose-response curves are generated by testing a range of compound concentrations to determine the half-maximal inhibitory concentration (IC₅₀).

Anticancer Activity

The chroman-4-one scaffold is present in numerous compounds exhibiting potent cytotoxic activity against various human cancer cell lines.[7][10][11][12] Derivatives such as 3-benzylidene-chroman-4-ones have shown promise as anticancer agents.[13] The mechanism of action often involves the induction of apoptosis in cancer cells.[13]

| Compound Class/Derivative | Cancer Cell Lines | IC₅₀ / Activity | Reference |

| 3-Benzylidene-chroman-4-ones | Molt 4/C8, CEM (Leukemia) | IC₅₀ values in the low micromolar range | [13] |

| 3-(3-Bromobenzylidene) derivative | Molt 4/C8, CEM | IC₅₀ = 3.8 µM and 4.2 µM, respectively | [13] |

| 3-Chloro-4,5-dimethoxybenzylidene derivative | MDA-MB-231, KB, SK-N-MC | Significant cytotoxicity (IC₅₀ < 10 µg/mL) | [13] |

| Thiochromanone derivatives | NCI-60 cell line panel | Exhibited notable anticancer activity | [10] |

Table 2: Anticancer Activity of Selected Chroman-4-one Derivatives

Anti-inflammatory Properties

Chroman-4-one derivatives have demonstrated significant anti-inflammatory potential by modulating key inflammatory pathways.[1][7] They can suppress the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[7][14][15] The underlying mechanisms often involve the inhibition of signaling pathways such as the NF-κB and Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) pathways.[7][14][15]

| Compound/Derivative | Assay System | Effect | IC₅₀ Value (if available) | Reference |

| Hesperetin derivatives | IL-6, TNF-α expressing cells | Decreased IL-6 and TNF-α production | N/A | [7] |

| 4′-O-Demethylophiopogonanone E | LPS-stimulated macrophages | Inhibited NO and pro-inflammatory cytokine production | IL-6: 13.4 ± 2.3 µg/mL | [7] |

| 2-phenyl-4H-chromen-4-one derivative (Compound 8) | LPS-stimulated RAW264.7 cells; Mouse model of inflammation | Downregulated NO, IL-6, TNF-α via TLR4/MAPK pathway inhibition | N/A | [14][15] |

Table 3: Anti-inflammatory Activity of Chroman-4-one Derivatives

Caption: Inhibition of the TLR4/MAPK signaling pathway by chroman-4-one derivatives.

Antimicrobial Activity

The chroman-4-one scaffold has served as a basis for the development of agents against pathogenic microorganisms, including bacteria and fungi.[1] Studies have shown that certain derivatives are particularly effective against Candida species.[1] SAR studies in this area indicate that modifications at the 7-position can significantly impact antimicrobial potency; for instance, adding alkyl or aryl carbon chains to the hydroxyl group at this position tends to reduce activity.[1] Molecular modeling suggests that these compounds may act by inhibiting key fungal enzymes such as HOG1 kinase.[1]

| Compound | Organism | MIC (µg/mL) | Reference |

| 1 (Parent 7-hydroxychroman-4-one) | Candida albicans | 31.2 | [1] |

| 1 (Parent 7-hydroxychroman-4-one) | Candida tropicalis | 62.5 | [1] |

| 2 (7-ethoxy derivative) | Candida albicans | 31.2 | [1] |

| 21 (Homoisoflavonoid derivative) | Candida albicans | 62.5 | [1] |

| Fluconazole (Control) | Candida albicans | 64.0 | [1] |

Table 4: Antimicrobial Activity of Chroman-4-one Derivatives

Experimental Protocol: Antimicrobial Microdilution Assay[1]

-

Preparation: A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial Dilution: The compounds are serially diluted in a 96-well microplate containing a microbial growth medium (e.g., RPMI-1640 for fungi).

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

-

Incubation: The microplates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Positive (drug control, e.g., fluconazole) and negative (no drug) controls are included in each assay.

Conclusion

The chroman-4-one scaffold continues to be a highly valuable and versatile framework in medicinal chemistry and drug discovery. Its synthetic accessibility and the wide range of biological activities exhibited by its derivatives confirm its status as a privileged structure. The demonstrated efficacy of chroman-4-one-based compounds as potent anticancer agents, selective SIRT2 inhibitors for neurodegenerative diseases, and broad-spectrum anti-inflammatory and antimicrobial agents highlights the immense therapeutic potential embedded within this core. Future research will undoubtedly focus on the synthesis of novel analogs with improved potency, selectivity, and pharmacokinetic profiles, further cementing the role of the chroman-4-one scaffold in the development of next-generation therapeutics.

References

- 1. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]

- 2. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Making sure you're not a bot! [gupea.ub.gu.se]

- 10. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 6-Acetyl-2,2-Dimethylchroman-4-One

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Acetyl-2,2-dimethylchroman-4-one is a heterocyclic organic compound belonging to the chromanone class. Chromanones are a significant group of compounds, many of which are found in nature and exhibit a wide range of biological activities.[1] This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets. This technical guide provides a comprehensive overview of the known physical and chemical properties, synthetic methodologies, and potential biological significance of this compound.

Physical and Chemical Properties

Precise experimental data for the physical properties of this compound is limited in publicly available literature. The data presented below is a combination of known values and data extrapolated from closely related compounds.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Note |

| IUPAC Name | 6-acetyl-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one | --- |

| Synonyms | 2,2-Dimethyl-6-acetylchroman-4-one | --- |

| CAS Number | 68799-41-7 | [1] |

| Molecular Formula | C₁₃H₁₄O₃ | [2] |

| Molecular Weight | 218.25 g/mol | [1][2] |

| Melting Point | Not available. A related compound, 6-acetyl-2,2-dimethyl-chromane (lacking the C4-keto group), has a melting point of 93-95 °C.[3] | Data for the exact compound is not available. |

| Boiling Point | Not available. A related compound, 6-acetyl-2,2-dimethyl-2H-1-benzopyran, has a boiling point of 95 °C at 0.05 mmHg.[4] | Data for the exact compound is not available. |

| Solubility | Soluble in methanol. | [5] |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. The following data is based on theoretical predictions and analysis of similar structures.

-

¹H NMR Spectroscopy (Predicted): Based on studies of substituted 2,2-dimethylchroman-4-one (B181875) derivatives, the following proton chemical shifts (δ) are expected in CDCl₃:

-

Aromatic Protons (H-5, H-7, H-8): Complex multiplets in the range of δ 7.0-8.0 ppm. The exact shifts and coupling constants will be influenced by the acetyl group at the C-6 position.

-

Methylene Protons (H-3): A singlet or a pair of doublets around δ 2.7 ppm.

-

Gem-dimethyl Protons (2 x CH₃ at C-2): A singlet around δ 1.5 ppm.

-

Acetyl Protons (CH₃ at C-6): A singlet around δ 2.6 ppm.

-

-

¹³C NMR Spectroscopy (Predicted): Based on data for the 2,2-dimethylchroman-4-one scaffold and the effects of an acetyl substituent, the following carbon chemical shifts (δ) are anticipated:

-

Carbonyl Carbon (C-4): ~192 ppm.

-

Acetyl Carbonyl Carbon: >195 ppm.

-

Aromatic Carbons (C-4a, C-5, C-6, C-7, C-8, C-8a): In the range of δ 115-160 ppm. The carbon bearing the acetyl group (C-6) and the adjacent carbons will be significantly shifted.

-

Quaternary Carbon (C-2): ~79 ppm.

-

Methylene Carbon (C-3): ~49 ppm.

-

Gem-dimethyl Carbons (2 x CH₃ at C-2): ~27 ppm.

-

Acetyl Methyl Carbon: ~26 ppm.

-

-

Infrared (IR) Spectroscopy (Predicted): The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

-

Aromatic C-H stretch: ~3100-3000 cm⁻¹

-

Aliphatic C-H stretch: ~2970-2850 cm⁻¹

-

Carbonyl (C=O) stretch (ketone on the ring): ~1680 cm⁻¹

-

Carbonyl (C=O) stretch (acetyl group): ~1670 cm⁻¹

-

Aromatic C=C stretch: ~1600 and 1480 cm⁻¹

-

C-O-C (ether) stretch: ~1250 cm⁻¹

-

-

Mass Spectrometry (MS) (Predicted): The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 218. Key fragmentation patterns would likely involve:

-

Loss of a methyl group (-CH₃) from the gem-dimethyl or acetyl group, resulting in a fragment at m/z = 203.

-

Loss of the acetyl group (-COCH₃), leading to a fragment at m/z = 175.

-

Further fragmentation of the chromanone ring.

-

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes a potential synthetic route. Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, would be necessary to achieve a good yield.

Materials:

-

2,2-Dimethylchroman-4-one

-

Acetyl chloride or acetic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (B109758) (DCM) or another suitable inert solvent

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Diethyl ether or ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane and ethyl acetate for chromatography elution

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube is set up under an inert atmosphere (e.g., nitrogen or argon).

-

Lewis Acid Suspension: Anhydrous aluminum chloride (a slight molar excess relative to the acylating agent) is suspended in anhydrous dichloromethane in the reaction flask and cooled to 0 °C in an ice bath.

-

Addition of Reactants: 2,2-Dimethylchroman-4-one is dissolved in anhydrous dichloromethane and added to the cooled suspension. Acetyl chloride (or acetic anhydride) is then added dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction mixture is cooled in an ice bath and slowly quenched by the addition of a mixture of crushed ice and concentrated hydrochloric acid. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Experimental Workflow Diagram:

Biological Activity and Signaling Pathways

While this compound itself has been reported to have low anti-cancer activity, the broader class of chroman-4-ones is known for a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. A notable area of research for chroman-4-one derivatives is the inhibition of sirtuins, particularly Sirtuin 2 (SIRT2).[6][7][8]

SIRT2 is a NAD⁺-dependent deacetylase that plays a crucial role in various cellular processes, including cell cycle regulation, genomic stability, and metabolism.[9][10][11] Its dysregulation has been implicated in several diseases, including cancer and neurodegenerative disorders. The inhibition of SIRT2 by small molecules like chroman-4-one derivatives is a promising therapeutic strategy.

Proposed Signaling Pathway: Chroman-4-one as a SIRT2 Inhibitor

The following diagram illustrates a simplified signaling pathway involving the inhibition of SIRT2 by a chroman-4-one derivative, leading to downstream effects relevant to cancer therapy.

In this proposed pathway, the chroman-4-one derivative inhibits the deacetylase activity of SIRT2. This leads to an increase in the acetylation of SIRT2 substrates, such as α-tubulin and the tumor suppressor protein p53. Hyperacetylation of α-tubulin can disrupt microtubule dynamics, leading to cell cycle arrest. Increased acetylation of p53 enhances its stability and transcriptional activity, promoting apoptosis and cell cycle arrest in cancer cells.

Conclusion

This compound is a member of the pharmacologically significant chroman-4-one family. While specific experimental data for this compound is sparse, its structural features suggest it could serve as a valuable scaffold for the development of novel therapeutic agents, particularly as an inhibitor of targets like SIRT2. Further research is warranted to fully elucidate its physical, chemical, and biological properties and to explore its potential in drug discovery and development.

References

- 1. This compound | 68799-41-7 | Benchchem [benchchem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. Showing Compound 6-Acetyl-2,2-dimethyl-2H-1-benzopyran (FDB002772) - FooDB [foodb.ca]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. helda.helsinki.fi [helda.helsinki.fi]

- 8. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors [pubmed.ncbi.nlm.nih.gov]

- 9. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

The Chromanone Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The chromanone (2,3-dihydro-4H-chromen-4-one) scaffold, a key structural motif in a vast number of natural products and synthetic compounds, has garnered significant attention in medicinal chemistry. Its inherent drug-like properties and the versatility of its chemical architecture have established it as a "privileged structure"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. This guide provides a comprehensive overview of the chromanone core, detailing its synthesis, diverse biological activities with supporting quantitative data, key mechanisms of action through various signaling pathways, and detailed experimental protocols relevant to its study.

The Chromanone Scaffold: Structure and Significance

The chromanone core consists of a benzene (B151609) ring fused to a dihydropyranone ring. This structure is a fundamental component of many flavonoids, such as flavanones and isoflavanones. The absence of the C2-C3 double bond, which is present in the related chromone (B188151) scaffold, imparts a three-dimensional conformation that is crucial for its interaction with a wide array of biological targets.[1] This structural feature contributes to the broad spectrum of pharmacological activities exhibited by chromanone derivatives.

Synthesis of the Chromanone Core and Its Derivatives

The construction of the chromanone skeleton and its subsequent derivatization are central to the exploration of its therapeutic potential. Various synthetic strategies have been developed to access this privileged scaffold.

Synthesis of 2-Alkyl-Substituted Chroman-4-ones

A common approach to synthesize 2-alkyl-substituted chroman-4-ones involves the condensation of 2'-hydroxyacetophenones with aliphatic aldehydes. More recent and efficient methods include a zinc-mediated cascade decarboxylative β-alkylation and dechlorination of 3-chlorochromones.[2][3] This method is advantageous due to its mild reaction conditions and the use of commercially available starting materials.[2][3]

Synthesis of 3-Benzylidenechromanones (Chalcone Analogs)

3-Benzylidenechromanones, which are rigid analogs of chalcones, are important intermediates and possess significant biological activity. A primary method for their synthesis is the Claisen-Schmidt condensation.

Experimental Protocol: Claisen-Schmidt Condensation for Chalcone (B49325) Synthesis (Precursors to Flavanones)

This protocol outlines the base-catalyzed condensation of a substituted acetophenone (B1666503) with an aromatic aldehyde to form a chalcone, which can then be cyclized to a flavanone (B1672756) (a type of chromanone).

Materials:

-

Substituted 2'-hydroxyacetophenone (B8834) (1.0 mmol)

-

Substituted benzaldehyde (B42025) (1.0 mmol)

-

Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH) (as a 40-50% aqueous solution)

-

Ethanol

-

Round-bottom flask (100 mL)

-

Stirring apparatus

-

Ice bath

-

Buchner funnel and filter paper

-

Dilute hydrochloric acid (HCl)

Procedure:

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve the substituted 2'-hydroxyacetophenone (1.0 mmol) and the substituted benzaldehyde (1.0 mmol) in 15-20 mL of ethanol.

-

Catalyst Addition: While stirring the solution at room temperature, add 1-2 mL of a 40-50% aqueous solution of KOH or NaOH dropwise. A change in color or the formation of a precipitate may be observed.

-

Reaction: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).

-

Work-up: Pour the reaction mixture into a beaker containing 100 mL of ice-cold water. Stir for 15-20 minutes to facilitate the precipitation of the crude chalcone.

-

Neutralization: Acidify the mixture with dilute HCl to neutralize the excess base and complete the precipitation.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water until the filtrate is neutral.

-

Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.

-

Drying and Characterization: Dry the purified product in a desiccator or vacuum oven. Characterize the final product using techniques such as NMR, IR, and mass spectrometry, and determine its melting point.

Biological Activities of Chromanone Derivatives

The chromanone scaffold is associated with a wide range of biological activities, making it a versatile platform for drug design. The following sections summarize key therapeutic areas with quantitative data for representative compounds.

Anticancer Activity

Chromanone derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. Their mechanisms often involve the induction of apoptosis and cell cycle arrest.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3-((5-(cyclohexylmethoxy)-4-oxo-4H-chromen-3-yl)methyl)-7-hydroxy-4H-chromen-4-one | Multiple human cancer cell lines | Micromolar range | |

| 7-hydroxy-3-(3-bromo-4-hydroxy-5-methoxybenzylidene)chroman-4-one | Multiple cancer cell lines | ≤ 3.86 µg/mL | [4] |

| Epiremisporine H | HT-29 (colon carcinoma) | 21.17 ± 4.89 | |

| Epiremisporine H | A549 (lung carcinoma) | 31.43 ± 3.01 |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Materials:

-

96-well microplate

-

Cancer cell line of interest

-

Complete cell culture medium

-

Chromanone test compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-